tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C16H26N4O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.
Hydrazinocarbonylation: The hydrazinocarbonyl group is introduced by reacting the benzyl-substituted piperazine with hydrazine and carbon dioxide under controlled conditions.
tert-Butyl protection: The final step involves protecting the carboxylate group with a tert-butyl group to form the desired compound.
Chemical Reactions Analysis
tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule. Common reagents for these reactions include alkyl halides and amines.
Scientific Research Applications
tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl 4-[4-(hydrazinocarbonyl)benzyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-oxo-1-piperidinecarboxylate: This compound has a similar piperidine ring structure but lacks the benzyl and hydrazinocarbonyl groups, resulting in different chemical properties and applications.
N-Boc-4-piperidone: This compound is another piperidine derivative with a tert-butyl group, but it has a different functional group arrangement, leading to distinct reactivity and uses.
Properties
IUPAC Name |
tert-butyl 4-[[4-(hydrazinecarbonyl)phenyl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(23)21-10-8-20(9-11-21)12-13-4-6-14(7-5-13)15(22)19-18/h4-7H,8-12,18H2,1-3H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTVSFNRKMBPKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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